4-Hexadecylbenzenesulfonic acid

Vue d'ensemble

Description

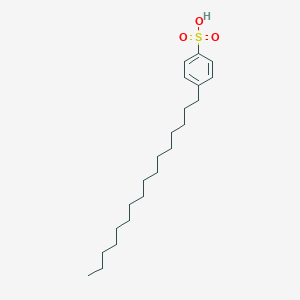

4-Hexadecylbenzenesulfonic acid: is an organic compound with the molecular formula C22H38O3S . It is a derivative of benzenesulfonic acid where a hexadecyl group is attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hexadecylbenzenesulfonic acid can be synthesized through the sulfonation of hexadecylbenzene. The process involves the reaction of hexadecylbenzene with sulfur trioxide or fuming sulfuric acid. The reaction is typically carried out in a controlled environment to ensure the proper formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the continuous sulfonation process is often employed. This involves the use of a continuous stirred-tank microreactor where hexadecylbenzene is reacted with sulfur trioxide in the presence of a solvent like 1,2-dichloroethane. The reaction conditions, such as temperature and molar ratios, are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions:

Sulfonation: Sulfur trioxide or fuming sulfuric acid is used as the sulfonating agent.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.

Major Products:

Sulfonation: The primary product is this compound itself.

Substitution: Depending on the nucleophile used, different substituted benzenesulfonic acids can be formed.

Applications De Recherche Scientifique

4-Hexadecylbenzenesulfonic acid has several applications in scientific research and industry:

Surfactants: It is used as a surfactant in detergents and cleaning agents due to its ability to lower surface tension.

Catalysis: It can act as a catalyst in various organic reactions, particularly those involving sulfonation.

Biological Studies: Its surfactant properties make it useful in studies involving cell membranes and protein interactions.

Industrial Applications: It is used in the formulation of emulsifiers, dispersants, and wetting agents in various industrial processes

Mécanisme D'action

The primary mechanism of action of 4-Hexadecylbenzenesulfonic acid is through its surfactant properties. The long hydrophobic hexadecyl chain interacts with non-polar substances, while the hydrophilic sulfonic acid group interacts with polar substances. This dual interaction allows it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, affecting membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

Benzenesulfonic acid: Lacks the long hydrophobic chain, making it less effective as a surfactant.

Dodecylbenzenesulfonic acid: Similar structure but with a shorter dodecyl chain, resulting in different surfactant properties.

Octylbenzenesulfonic acid: Even shorter chain, leading to further differences in surfactant behavior.

Uniqueness: 4-Hexadecylbenzenesulfonic acid is unique due to its long hexadecyl chain, which provides superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .

Activité Biologique

4-Hexadecylbenzenesulfonic acid, a member of the sulfonic acid family, is primarily recognized for its surfactant properties. This compound has garnered attention in various scientific studies for its biological activity, particularly in toxicological assessments and environmental impact evaluations. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

This compound is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to a benzenesulfonic acid moiety. Its molecular formula is , and it is often utilized in industrial applications due to its surfactant capabilities.

Acute Toxicity

Recent evaluations have focused on the acute toxicity of this compound, particularly in rodent models. A notable study administered varying doses to Fischer 344 rats, revealing the following findings:

- LD50 Values : The reported LD50 values for hexadecyl(sulfophenoxy)benzenesulfonic acid (disodium salt) were >2000 mg/kg bw, indicating low acute toxicity. In one study, doses of 1000 mg/kg resulted in no mortality, while higher doses (1500 mg/kg and 2000 mg/kg) resulted in one death each .

- Sublethal Effects : Observed sublethal signs included gastrointestinal disturbances such as diarrhea and lethargy, suggesting potential irritative effects on the digestive system .

Dermal Toxicity

In dermal toxicity studies, this compound demonstrated low dermal toxicity. In tests where rats were exposed to doses of 2000 mg/kg bw, no mortality was observed after 14 days, and no significant signs of skin irritation were reported, reinforcing its safety profile for dermal exposure .

Environmental Impact

The environmental implications of this compound have also been assessed. Studies indicate that this compound can exhibit significant aquatic toxicity under certain conditions:

- Aquatic Toxicity : In analyses of recycled textile samples, 2-hexadecylbenzenesulfonate was detected with high predicted aquatic toxicity levels, raising concerns about its environmental persistence and bioaccumulation potential .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Property | Observation |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg bw (low toxicity) |

| Sublethal Effects | Diarrhea, lethargy |

| Dermal Toxicity | No significant irritation at 2000 mg/kg bw |

| Aquatic Toxicity | High predicted toxicity in aquatic environments |

Propriétés

IUPAC Name |

4-hexadecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25/h17-20H,2-16H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJORMGGHDPSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066111 | |

| Record name | 4-Hexadecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-32-0 | |

| Record name | 4-Hexadecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16722-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexadecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.